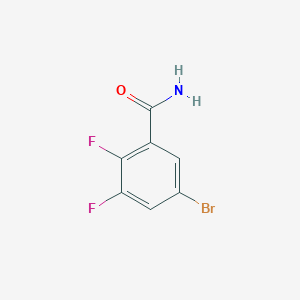

5-Bromo-2,3-difluorobenzamide

Description

Contextualizing Halogenated Benzamide (B126) Derivatives in Contemporary Organic Chemistry Research

Halogenated benzamide derivatives represent a critical class of compounds in modern organic chemistry. rsc.org The benzamide group itself is a common structural motif found in a wide array of organic molecules, including those with significant biological activity. mdpi.com The introduction of halogen atoms onto the benzamide scaffold dramatically influences the molecule's physical, chemical, and biological properties. These derivatives are frequently employed as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. rsc.org The carbon-halogen bond, a fundamental component of these derivatives, is a versatile functional group that participates in a variety of chemical transformations, including cross-coupling reactions, which are pivotal in constructing complex molecular architectures. rsc.orgrsc.org Research has also focused on the role of halogenated benzamides in studying intermolecular interactions, such as hydrogen and halogen bonding, which are crucial for understanding molecular recognition and crystal engineering. mdpi.comresearchgate.net

Academic Significance of Fluorine and Bromine Substituents in Aromatic Systems for Chemical Investigations

The presence of both fluorine and bromine atoms on an aromatic ring, as seen in 5-Bromo-2,3-difluorobenzamide, imparts a unique set of properties that are of great interest to chemists.

Fluorine: The high electronegativity of fluorine significantly alters the electronic environment of the aromatic ring. This strong negative inductive effect can decrease the energy of molecular orbitals. researchgate.net The substitution of hydrogen with fluorine can enhance the thermal stability and chemical resistance of the aromatic system. acs.org In the context of drug design, fluorine can improve metabolic stability, binding affinity to target proteins, and membrane permeability. mdpi.com For instance, the 2,6-difluorobenzamide (B103285) motif is a known pharmacophore for the allosteric inhibition of the FtsZ protein, a target for antibacterial agents. mdpi.com The presence of fluorine can also influence the conformation of the molecule, inducing non-planarity which can be crucial for its interaction with biological targets. mdpi.com Interestingly, in nucleophilic aromatic substitution reactions, fluorine can act as a good leaving group, a counterintuitive property given the strength of the carbon-fluorine bond. masterorganicchemistry.com

Bromine: The bromine atom, being a larger and more polarizable halogen than fluorine, also plays a distinct role. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in supramolecular chemistry and materials science. researchgate.net Bromine can also exert a long-range acidifying effect on aromatic compounds, influencing the regioselectivity of reactions such as deprotometalation. researchgate.net In synthetic chemistry, the carbon-bromine bond is a key site for functionalization, often serving as a handle for introducing other atoms or molecular fragments through reactions like Suzuki and Stille cross-couplings.

The combination of fluorine's strong inductive effect and bromine's polarizability and synthetic versatility makes dihalo-substituted aromatic compounds like this compound valuable subjects for a wide range of chemical investigations.

Articulation of Key Research Trajectories and Scholarly Focus on this compound

Research on this compound is primarily centered on its role as a chemical intermediate and building block in organic synthesis. While specific studies focusing exclusively on this compound are not abundant in the public domain, its structure suggests its utility in the synthesis of more complex, potentially bioactive molecules. The presence of the bromo, fluoro, and amide functional groups provides multiple reaction sites for further chemical modification.

For example, the bromine atom can be readily converted to other functional groups via cross-coupling reactions. The difluorinated benzene (B151609) ring offers a scaffold with specific electronic properties that can be desirable in medicinal chemistry. The amide group can also be subjected to various chemical transformations.

While detailed research findings on this compound itself are limited, its structural analogues have been investigated. For instance, related difluorobenzamide compounds have shown potential as antibacterial agents by inhibiting the FtsZ protein. The synthesis of high-purity bromo-difluorobenzoic acid, a precursor to compounds like this compound, has been a subject of study, highlighting the importance of these types of molecules as intermediates. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1626337-90-3 vwr.com |

| Molecular Formula | C₇H₄BrF₂NO vwr.com |

| Molecular Weight | 236.01 g/mol |

| Storage Temperature | Ambient vwr.com |

| MDL Number | MFCD28737879 vwr.com |

Note: Data in this table is compiled from publicly available chemical supplier information and may not be from peer-reviewed research.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOZYURDVJMILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307907 | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626337-90-3 | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626337-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,3 Difluorobenzamide and Analogous Compounds

Foundational Synthetic Routes to Halogenated Benzamide (B126) Scaffolds

The creation of halogenated benzamide structures frequently starts with accessible materials like derivatives of benzoic acid or substituted benzenes. These initial methods usually require several steps to add the necessary functional groups and achieve the desired substitution arrangement.

Multi-Step Synthesis Approaches from Benzoic Acid Derivatives

A prevalent and adaptable method for creating halogenated benzamides is through the modification of a corresponding benzoic acid. snmjournals.orgbeilstein-journals.org This multi-step procedure usually starts with the activation of the carboxylic acid group, which is then followed by amidation. For example, 2,3-difluoro-5-bromobenzoic acid can be transformed into 5-Bromo-2,3-difluorobenzamide. The synthesis often requires treating the benzoic acid with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce the more reactive acyl chloride. This intermediate is subsequently reacted with ammonia (B1221849) or an amine to create the desired benzamide. The wide availability of substituted benzoic acids makes this method advantageous. snmjournals.org

Another technique uses coupling agents to enable the direct amidation of the benzoic acid, avoiding the need for the acyl chloride intermediate. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, which then easily reacts with ammonia to form the benzamide. google.com

A known synthesis of a related compound, 4-bromo-2,5-difluorobenzamide, begins with 2,5-difluoro-4-bromobenzoic acid. The process includes refluxing the benzoic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to create the acyl chloride. The subsequent reaction with aqueous ammonia at a low temperature produces the final benzamide product. This illustrates a common multi-step sequence from a benzoic acid derivative.

A similar approach is used for the synthesis of 5-bromo-2,4-difluorobenzoic acid, where 2,4-difluorobenzoic acid is reacted with a brominating agent in concentrated sulfuric acid. google.com The crude product is then purified through esterification, distillation, and subsequent hydrolysis to yield the high-purity product. google.com

Table 1: Examples of Multi-Step Synthesis from Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 2,5-difluoro-4-bromobenzoic acid | 1. SOCl₂, DMF (cat.)2. Aqueous NH₃ | 4-bromo-2,5-difluorobenzamide | |

| 2,4-difluorobenzoic acid | 1. Brominating agent, H₂SO₄2. Alcohol (esterification)3. Base (hydrolysis) | 5-bromo-2,4-difluorobenzoic acid | google.com |

| Benzoic acid derivatives | 1. Chloro-ethylformiate2. (S)-2-aminomethyl-1-allylpyrrolidine | Halogenated benzamide derivatives | snmjournals.org |

Regioselective Bromination and Fluorination Strategies on Benzamide Precursors

To obtain the specific substitution pattern in molecules like this compound, it is essential to have precise control over the regioselectivity of halogenation reactions. nih.govmdpi.com The directing influence of the substituents already on the benzene (B151609) ring is key in guiding the position of the incoming halogen. nih.gov

For the synthesis of this compound, a possible method could be the bromination of a 2,3-difluorobenzamide (B105335) precursor. The amide group directs incoming groups to the ortho and para positions, while the fluorine atoms also direct to the ortho and para positions but are deactivating. The balance of these electronic effects would need to be managed carefully to achieve bromination at the C-5 position.

In the synthesis of similar structures, such as 4-bromo-3,5-difluorobenzamide, regioselective bromination is a critical step. Starting with 3,5-difluorobenzamide, bromination with a suitable agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst can add the bromine atom at the C-4 position, as directed by the amide and fluorine substituents. google.com

Fluorination methods often require more specialized reagents. For instance, fluorine atoms can be introduced through the diazotization of an amino group, followed by a Schiemann reaction or a similar transformation. organic-chemistry.org Regioselective fluorination can also be done with electrophilic fluorinating agents like Selectfluor, though this can be difficult to control on electron-rich or complex substrates. acs.orgnih.govmdpi.com

Table 2: Examples of Regioselective Halogenation Strategies

| Precursor | Halogenating Agent | Product | Key Aspect | Reference |

| 3,5-difluorobenzamide | N-bromosuccinimide (NBS) | 4-bromo-3,5-difluorobenzamide | Regioselective bromination | google.com |

| Benzamides | Selectfluor, Pd(OAc)₂/AgNO₃ | ortho-Fluorinated benzamides | Nitrate-promoted C-H fluorination | acs.orgnih.gov |

| 1-(2,2-dibromovinyl)benzene derivatives | Wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) | (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds | Transition-metal-free regioselective fluorination | organic-chemistry.org |

Synthetic Routes to the Benzamide Moiety within Substituted Benzene Frameworks

Instead of halogenating an existing benzamide, one can build the benzamide moiety on a benzene ring that already has the desired halogen substitution pattern. This method is especially useful when the needed halogenated benzene precursor is commercially available or can be easily synthesized.

A frequent method is the hydrolysis of a corresponding benzonitrile. For instance, if 5-bromo-2,3-difluorobenzonitrile (B1465307) is available, it can be hydrolyzed under acidic or basic conditions to produce this compound. This conversion is often high-yielding and offers a direct path to the benzamide. The hydrolysis of 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water is one example of this approach. researchgate.net

Another path is the reaction of an organometallic reagent with an isocyanate. For example, a Grignard reagent or an organolithium species from 1-bromo-2,3-difluorobenzene (B1273032) could be reacted with a suitable isocyanate to form the benzamide. However, creating and handling such organometallic intermediates requires careful management of reaction conditions.

Direct amidation of a substituted benzene ring is less frequent but can be done through specific catalytic processes. For example, palladium-catalyzed amidation reactions have been created to form C-N bonds, which could potentially be used in the synthesis of halogenated benzamides from the corresponding aryl halides.

Advanced and Specialized Synthetic Approaches and Reaction Condition Optimization

To enhance efficiency, yield, and regioselectivity, advanced synthetic methods are often used. These include the use of catalysts and specialized reaction sequences like diazotization and Sandmeyer-type reactions. nih.govacs.orgresearchgate.netnih.govacs.org

Catalytic Methodologies in Halogenation Processes

Catalysts are crucial in modern halogenation reactions, allowing for milder reaction conditions and better selectivity. nih.govacs.orgresearchgate.netnih.govacs.org In bromination reactions, Lewis acids like FeCl₃ or AlCl₃ are often used as catalysts to polarize the bromine molecule, making it a more effective electrophile. For the bromination of benzamide precursors, the choice of catalyst can affect the regiochemical outcome.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are effective for adding halogens or other functional groups to the benzene ring. While not direct halogenation methods in the traditional sense, they permit the creation of complex halogenated benzamides from simpler precursors. For instance, a bromo-substituted benzamide could be coupled with a fluorinating agent or a fluorine-containing building block in a palladium-catalyzed reaction. beilstein-journals.org

Recent developments have also shown peptide-catalyzed enantioselective bromination of benzamides, demonstrating the potential for precise control over stereochemistry. nih.govacs.orgresearchgate.netnih.govacs.org

Application of Diazotization and Sandmeyer-Type Reactions for Halogen and Cyano Group Introduction

Diazotization of an aromatic amine, followed by a Sandmeyer or similar reaction, is a classic and very effective method for adding a variety of substituents, including halogens and the cyano group, to an aromatic ring. organic-chemistry.orgwikipedia.orgbyjus.comlscollege.ac.inmasterorganicchemistry.com This two-step process provides excellent regiocontrol, as the position of the new substituent is determined by the location of the initial amino group. masterorganicchemistry.com

For the synthesis of this compound, a route could start from an appropriately substituted aniline, such as 5-amino-2,3-difluorobenzamide. Diazotization of the amino group with nitrous acid (made in situ from NaNO₂ and a strong acid) would form a diazonium salt. masterorganicchemistry.com Subsequent treatment of this diazonium salt with copper(I) bromide (CuBr) in a Sandmeyer reaction would add the bromine atom at the C-5 position. wikipedia.orggoogle.comgoogle.com

Similarly, the cyano group, which can be a precursor to the benzamide moiety through hydrolysis, can be added using a Sandmeyer reaction with copper(I) cyanide (CuCN). wikipedia.orgbyjus.com For example, starting with 2,3-difluoro-5-bromoaniline, diazotization followed by reaction with CuCN would yield 5-bromo-2,3-difluorobenzonitrile. This intermediate could then be hydrolyzed to this compound. The Sandmeyer reaction offers a reliable and predictable way to achieve specific substitution patterns that might be hard to get through direct electrophilic halogenation. organic-chemistry.orgwikipedia.orglscollege.ac.in

Table 3: Overview of Sandmeyer and Related Reactions

| Starting Material | Reaction | Reagent | Product | Reference |

| Aryl diazonium salt | Chlorination | CuCl | Aryl chloride | wikipedia.orgmasterorganicchemistry.com |

| Aryl diazonium salt | Bromination | CuBr | Aryl bromide | wikipedia.orgmasterorganicchemistry.com |

| Aryl diazonium salt | Cyanation | CuCN | Aryl cyanide (benzonitrile) | wikipedia.orgbyjus.com |

| Aryl diazonium tetrafluoroborate | Fluorination | Heat (Balz-Schiemann) | Aryl fluoride | organic-chemistry.orglscollege.ac.in |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution and Functionalization

The functionalization of aryl halides like this compound is effectively achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions utilize a palladium catalyst to couple an organic halide or triflate with an organometallic reagent. For a substrate such as this compound, the bromine atom serves as a reactive handle for substitution.

Two of the most prominent methods in this category are the Suzuki-Miyaura and Stille cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids make this a highly favored method. mdpi.com For the synthesis of derivatives of this compound, this compound would be reacted with a selected aryl or vinyl boronic acid to create a new carbon-carbon bond at the C-5 position.

Stille Coupling: This reaction pairs an organic halide with an organotin compound (organostannane). numberanalytics.com The Stille reaction is known for its tolerance of a wide variety of functional groups and for proceeding under mild conditions. numberanalytics.comnumberanalytics.com However, a significant drawback is the toxicity of the organotin reagents and byproducts. numberanalytics.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., this compound), inserting itself into the carbon-bromine bond to form a palladium(II) complex.

Transmetalation: The organometallic reagent (organoboron or organotin) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Methodological Advancements in Synthesis Optimization for Research Scale

Strategies for Enhanced Reaction Yield and Efficiency

Optimizing palladium-catalyzed cross-coupling reactions on a research scale involves the systematic adjustment of several parameters to maximize product yield and reaction efficiency. numberanalytics.com Key strategies include the careful selection of the catalyst, ligands, base, and solvent, as well as the fine-tuning of reaction conditions like temperature and time. numberanalytics.comresearchgate.net

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, more critically, the phosphine (B1218219) ligand, can dramatically influence reaction outcomes. numberanalytics.combucknell.edu Ligands stabilize the palladium center and modulate its reactivity. Electron-rich, bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, leading to higher efficiency. bucknell.edu For instance, in Stille couplings, Dabco (triethylenediamine) has been shown to be a highly effective, inexpensive, and stable ligand for Pd(OAc)₂, leading to excellent yields. acs.orgorganic-chemistry.org The development of pre-catalysts, which are stable and generate the active Pd(0) species in situ, has also improved reaction consistency and efficiency. rsc.org

Reaction Conditions: The solvent, base, and temperature are interdependent variables that must be co-optimized. numberanalytics.com Solvents like dioxane, toluene, or DMF are common, but their choice can affect catalyst solubility and reaction rate. numberanalytics.comreddit.com The base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial, particularly in Suzuki couplings, as it facilitates the transmetalation step. researchgate.net Studies have shown that a thorough screening of these components can lead to significant improvements. For example, an automated microfluidic system used to optimize a Suzuki-Miyaura reaction identified the optimal catalyst, ligand, temperature, and reaction time, achieving a 90% yield in just over 4 minutes. rsc.org

The following table illustrates how varying reaction components can impact the yield in a representative Suzuki-Miyaura coupling of an aryl bromide.

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Coupling Yield

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Bromotoluene | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 80 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (1) | K₂CO₃ | Ethanol (B145695) | 78 | 92 |

This table is a representative example based on typical conditions and outcomes reported in the literature to illustrate optimization principles.

Purity Improvement and Separation Techniques, including Distillation and Advanced Chromatography

Achieving high purity of the final product is critical, especially for pharmaceutical intermediates. alfa-industry.com After the synthesis of a compound like this compound or its derivatives, a multi-step purification process is typically employed.

Initial Workup and Extraction: The crude reaction mixture is often first passed through a plug of a filtering agent like Celite to remove the solid palladium catalyst. reddit.com This is followed by a liquid-liquid extraction to separate the organic product from the aqueous phase containing inorganic salts and water-soluble impurities. google.com

Distillation: For compounds that are thermally stable and volatile, distillation can be an effective purification method. numberanalytics.com Vacuum distillation is often used to lower the boiling point and prevent thermal degradation of the product. google.com This technique is particularly useful for removing lower-boiling solvents or higher-boiling impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds like amides. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases, the desired compound forms crystals, leaving impurities behind in the solvent (mother liquor). Solvents like ethanol, acetonitrile (B52724), or 1,4-dioxane (B91453) are often effective for recrystallizing amides. researchgate.net

Advanced Chromatography: Chromatography is an indispensable tool for separating complex mixtures and achieving high purity. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC, and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for both analysis and purification (preparative HPLC). alfa-industry.comijpsjournal.com These techniques offer high resolution and are suitable for a broad range of compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for purifying aromatic compounds. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is gaining prominence as a greener alternative to HPLC, using supercritical CO₂ as the primary mobile phase. ijpsjournal.com It is particularly effective for separating chiral compounds and thermally labile molecules. numberanalytics.comtandfonline.com

Ion Chromatography (IC): This technique is specialized for separating ionic and polar molecules, which can be useful for removing specific types of impurities from the final product. chromatographyonline.com

Integration of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. colab.ws

Use of Greener Solvents: A major focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. scielo.org.mx For palladium-catalyzed couplings, significant research has focused on using water as the reaction medium. researchgate.netacs.org Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble ligands and catalysts has enabled efficient Suzuki and Stille reactions in neat water or aqueous mixtures, which also simplifies product isolation. scielo.org.mxacs.org Other green solvents like ethanol and polyethylene (B3416737) glycol (PEG) have also been successfully employed. researchgate.net

Catalyst Efficiency and Recycling: Catalysis itself is a core principle of green chemistry, as it allows for reactions with less than stoichiometric amounts of reagents. scielo.org.mx Further advancements focus on reducing the amount of precious metals like palladium by developing highly active catalysts that can be used at very low loadings (ppm levels). nih.gov Another key strategy is the development of recyclable catalysts. This can be achieved by immobilizing the palladium catalyst on a solid support, such as a polymer, hydrotalcite, or magnetic nanoparticles. rsc.orgmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and reused multiple times without a significant loss in activity, reducing both cost and metal waste. mdpi.comrsc.orgmdpi.com

Energy Efficiency and Alternative Energy Sources: Traditional synthetic methods often require prolonged heating, consuming significant energy. Methodologies that proceed at ambient temperature are highly desirable. acs.org Additionally, alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often improving yields. researchgate.netresearchgate.net

Atom Economy: Synthetic routes are increasingly designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve efficiency, reduce solvent use, and minimize waste from purification steps. researchgate.net

Spectroscopic Elucidation and Structural Characterization in 5 Bromo 2,3 Difluorobenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 5-Bromo-2,3-difluorobenzamide, one would expect to observe signals for the two aromatic protons and the two protons of the primary amide (-CONH₂) group.

The aromatic protons, located at positions 4 and 6 of the benzene (B151609) ring, would appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). Their chemical shifts would be influenced by the electronic effects of the adjacent bromine and fluorine substituents. The coupling between these two aromatic protons would likely result in a doublet of doublets pattern for each, further split by smaller couplings to the fluorine atoms on the ring.

The amide protons (-NH₂) would typically appear as one or two broad signals, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In some cases, these protons may exchange with solvent protons (like D₂O), leading to the disappearance of their signal, which is a useful diagnostic test.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

|---|---|---|---|

| Aromatic H-4 | 6.5 - 8.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Aromatic H-6 | 6.5 - 8.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

Note: This table is based on general principles of NMR spectroscopy, as specific experimental data for this compound were not found in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, carbonyl). For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carbonyl carbon of the amide group.

The carbonyl carbon (C=O) would resonate at the lowest field (highest chemical shift), typically in the range of δ 160-180 ppm. The six aromatic carbons would appear in the approximate range of δ 110-160 ppm. The signals for the carbons directly bonded to the fluorine atoms (C-2 and C-3) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Similarly, the carbons adjacent to the fluorinated carbons would show smaller two-bond couplings (²JCF). The carbon attached to the bromine atom (C-5) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Amide) | 160 - 180 |

| C-Br | 110 - 125 |

| C-F | 140 - 160 |

| C-H | 115 - 135 |

Note: This table is based on general principles of NMR spectroscopy, as specific experimental data for this compound were not found in the searched sources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule. nih.gov

In the ¹⁹F NMR spectrum of this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as doublets of doublets, arising from coupling to each other (³JFF) and to the adjacent aromatic protons. The precise chemical shifts would provide valuable information about the electronic environment surrounding each fluorine nucleus.

Vibrational Spectroscopy for Comprehensive Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as FTIR and Raman, are complementary to NMR and provide crucial information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational bands would include:

N-H stretching: The amide group would exhibit one or two bands in the 3100-3500 cm⁻¹ region. Primary amides (-CONH₂) typically show two bands corresponding to symmetric and asymmetric stretching.

C=O stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) would be expected around 1650-1690 cm⁻¹.

N-H bending: The amide N-H bending vibration (Amide II band) typically appears in the 1550-1650 cm⁻¹ region.

C-F stretching: Strong absorptions corresponding to the carbon-fluorine bond stretches are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic ring would also be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch (Amide I) | 1650 - 1690 |

| Amide N-H | Bend (Amide II) | 1550 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Note: This table is based on characteristic infrared group frequencies, as specific experimental data for this compound were not found in the searched sources.

Raman Spectroscopy Applications for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving heavier atoms.

The Raman spectrum would be expected to show:

Strong signals for the aromatic ring breathing modes.

Vibrations associated with the C-Br and C-F bonds.

The symmetric C=O stretching of the amide group.

A detailed analysis of both FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule, providing a comprehensive confirmation of its structure. However, specific experimental Raman data for this compound could not be located in the searched scientific literature. nih.govmdpi.comresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique in the characterization of this compound, providing definitive information on its molecular weight and invaluable clues about its molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of an exact molecular formula, confirming the presence and number of each element in the molecule.

For this compound, with the molecular formula C₇H₄BrF₂NO, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks separated by approximately 2 Da. nih.gov HRMS analysis provides experimental mass values that can be compared against theoretical calculations with a very low margin of error, typically less than 5 parts per million (ppm), thereby confirming the compound's elemental makeup. sciex.com

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₄BrF₂NO | [M]⁺ with ⁷⁹Br | 234.9493 |

| [M]⁺ with ⁸¹Br | 236.9472 |

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon bombardment with high-energy electrons. libretexts.org In this process, the this compound molecule is ionized to form a molecular radical ion (M⁺•), which is often unstable and undergoes fragmentation. orgchemboulder.com The resulting charged fragments are detected, and their mass-to-charge ratios provide a distinct fingerprint of the molecule's structure.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic amides. Key fragmentation events would likely include:

Alpha-cleavage: The cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the amino group.

Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂), leading to the formation of a 5-bromo-2,3-difluorobenzoyl cation.

Loss of Carbon Monoxide: Following the initial fragmentation, subsequent loss of a neutral carbon monoxide (CO) molecule is a common pathway for acylium ions. chromatographyonline.com

Cleavage of Halogen Bonds: The C-Br and C-F bonds can also cleave, although the C-Br bond is weaker and more likely to break than the C-F bonds.

The resulting mass spectrum would show a molecular ion peak corresponding to the molecule's weight and various fragment ion peaks. libretexts.org The analysis of these fragments helps to piece together the molecule's structure.

| Proposed Fragment Ion | Structure | Expected m/z (for ⁷⁹Br) | Neutral Loss |

|---|---|---|---|

| Molecular Ion | [C₇H₄BrF₂NO]⁺• | 235 | - |

| [M - NH₂]⁺ | [C₇H₂BrF₂O]⁺ | 219 | •NH₂ |

| [M - NH₂ - CO]⁺ | [C₆H₂BrF₂]⁺ | 191 | •NH₂ and CO |

| [M - Br]⁺ | [C₇H₄F₂NO]⁺ | 156 | •Br |

Electronic Spectroscopy for Conjugation and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground state to a higher energy, excited state. shu.ac.uk It is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains several features that result in UV absorption. The benzene ring is a primary chromophore, exhibiting π → π* transitions. The carbonyl group (C=O) of the amide is another chromophore, which can undergo both π → π* and n → π* transitions. The presence of substituents on the benzene ring—the bromine and fluorine atoms (halogens) and the amide group (-CONH₂) — act as auxochromes. These groups possess non-bonding electrons (n electrons) and can modify the absorption characteristics (wavelength and intensity) of the primary chromophore. rsc.org

Due to the conjugated system of the aromatic ring and the carbonyl group, this compound is expected to exhibit strong absorption bands in the UV region. libretexts.org The specific wavelength of maximum absorbance (λmax) is influenced by the electronic effects of the halogen and amide substituents.

| Structural Feature | Type | Expected Electronic Transition | Wavelength Region |

|---|---|---|---|

| Benzene Ring | Chromophore | π → π | UV |

| Carbonyl Group (C=O) | Chromophore | n → π and π → π* | UV |

| Amide, Bromo, Fluoro Groups | Auxochromes | - | Modify Chromophore Absorption |

X-ray Crystallography for Solid-State Three-Dimensional Structural Determination (Applicable to this compound and its Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mit.edu By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the exact positions of each atom.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The spatial orientation of the amide group relative to the fluorinated benzene ring.

Planarity: The degree of planarity of the benzene ring.

Intermolecular Interactions: Crucial information on how molecules pack in the solid state. This includes identifying hydrogen bonds formed by the amide -NH₂ and C=O groups, as well as potential halogen bonding involving the bromine atom.

While specific crystallographic data for this compound is not presented, data from closely related bromo-substituted aromatic derivatives illustrate the type of precise structural parameters that can be obtained. For example, the crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione reveals detailed unit cell dimensions and angles. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 13.8820 (4) |

| b (Å) | 3.8695 (1) |

| c (Å) | 24.0068 (5) |

| β (°) | 102.483 (1) |

| Volume (ų) | 1259.07 (6) |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Difluorobenzamide

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Electronic Structure

DFT calculations are instrumental in elucidating the fundamental quantum mechanical properties of a molecule. By approximating the electron density, these methods can determine the ground-state electronic structure, optimized geometry, and various energetic properties, providing a detailed portrait of the molecule's behavior at an atomic level. researchgate.net

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 5-Bromo-2,3-difluorobenzamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A critical aspect of its structure is the dihedral angle between the plane of the benzene (B151609) ring and the amide (-CONH₂) group. In related molecules like 2,6-difluorobenzamide (B103285), computational studies have shown that the presence of fluorine atoms adjacent to the amide group induces a non-planar conformation. mdpi.com This is due to steric hindrance and electrostatic repulsion between the fluorine atoms and the amide group. For this compound, a similar non-planar arrangement, with a significant torsion angle between the aromatic ring and the carboxamide group, is expected to be the lowest energy conformation. mdpi.com

Conformational analysis further explores the potential energy surface to identify all stable conformers (local energy minima) and the transition states that connect them. researchgate.net This analysis can reveal other possible spatial arrangements of the molecule and the energy barriers required for interconversion between them.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. hakon-art.comedu.krd

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it can be easily polarized and undergo electronic transitions. edu.krd

The HOMO-LUMO gap is directly related to the intermolecular charge transfer characteristics of the molecule. irjweb.com A smaller gap facilitates electron transfer, which is a fundamental step in many chemical reactions.

Below is a table of representative FMO data from computational studies on similar aromatic compounds, illustrating the typical values obtained through DFT calculations.

| Property | Value (eV) |

| HOMO Energy (EHOMO) | -6.16 to -7.58 |

| LUMO Energy (ELUMO) | -0.86 to -1.98 |

| Energy Gap (ΔE) | 3.87 to 5.60 |

Note: Data is illustrative and derived from studies on related molecules to show typical value ranges. edu.krdresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is highly effective for identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. semanticscholar.org

The MEP map is color-coded to represent different potential values:

Red and Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to attack by electrophiles.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are attractive to nucleophiles.

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. Conversely, the hydrogen atoms of the amide group (-NH₂) would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the influence of the electron-withdrawing fluorine and bromine atoms.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of the molecular wavefunction by transforming it into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). protheragen.aiq-chem.com This method is invaluable for analyzing intramolecular interactions, such as charge delocalization and hyperconjugation.

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. researchgate.net Key interactions that contribute to the stability of this compound would include:

π → π interactions:* Delocalization of electrons between the π-bonds of the aromatic ring, contributing significantly to the molecule's aromatic stability.

LP → π interactions:* Delocalization of lone pair (LP) electrons from the oxygen, fluorine, or bromine atoms into the antibonding π* orbitals of the aromatic ring.

These interactions reveal the pathways of electron delocalization within the molecule, which are fundamental to its electronic structure and reactivity.

Quantum Chemical Descriptors for Reactivity Prediction and Mechanistic Insights

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. mdpi.com

Global reactivity descriptors describe the reactivity of the molecule as a whole. They are typically calculated from the energies of the HOMO and LUMO using the following relationships, based on Koopmans' theorem: edu.krdresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these values, several key descriptors can be derived:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. rasayanjournal.co.in

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2. researchgate.netrasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive and have a small HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.netrasayanjournal.co.in

These descriptors provide a powerful framework for comparing the reactivity of different molecules and understanding their chemical behavior.

The table below presents typical calculated values for these global reactivity descriptors for related aromatic compounds.

| Descriptor | Formula | Typical Value Range |

| Electronegativity (χ) | (I + A) / 2 | 3.51 - 4.78 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.94 - 2.80 eV |

| Chemical Softness (S) | 1 / (2η) | 0.18 - 0.26 (eV)⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.21 - 4.10 eV |

Note: Data is illustrative and derived from studies on related molecules to show typical value ranges. edu.krdresearchgate.netresearchgate.net

Local Reactivity Descriptors and Fukui Functions for Site Selectivity

In the realm of computational chemistry, local reactivity descriptors are essential tools for predicting the most reactive sites within a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and help in understanding and predicting the outcomes of chemical reactions. For this compound, identifying reactive sites is crucial for predicting its behavior in electrophilic and nucleophilic substitution reactions.

Fukui functions, ƒ(r), are one of the most prominent local reactivity descriptors. They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of sites susceptible to different types of attacks:

Nucleophilic Attack (ƒ+) : The Fukui function ƒ+(r) indicates the preferred sites for an attack by a nucleophile. The atom with the highest ƒ+ value is the most likely to accept an electron.

Electrophilic Attack (ƒ-) : The Fukui function ƒ-(r) points to the most probable sites for an attack by an electrophile. The atom with the highest ƒ- value is the most susceptible to donating an electron.

Radical Attack (ƒ0) : The Fukui function ƒ0(r) is used to predict the site of a radical attack.

These functions are typically calculated using population analysis methods on the optimized molecular geometry. The dual descriptor, which is derived from the difference between ƒ+(r) and ƒ-(r), offers a more unambiguous way to determine reactivity, being positive for nucleophilic sites and negative for electrophilic sites. guidechem.com For this compound, the electronegative fluorine, bromine, and oxygen atoms, as well as the aromatic ring system, create a complex electronic environment where these descriptors are invaluable for predicting regioselectivity.

Table 1: Illustrative Fukui Function Indices for this compound This table presents hypothetical data for illustrative purposes.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| C1(-CONH2) | 0.085 | 0.110 | 0.098 |

| C2(-F) | 0.120 | 0.050 | 0.085 |

| C3(-F) | 0.115 | 0.055 | 0.085 |

| C4 | 0.090 | 0.130 | 0.110 |

| C5(-Br) | 0.060 | 0.090 | 0.075 |

| C6 | 0.095 | 0.125 | 0.110 |

| O (Carbonyl) | 0.150 | 0.070 | 0.110 |

| N (Amide) | 0.040 | 0.140 | 0.090 |

Computational Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and interpret spectroscopic data. These simulations provide valuable insights into the molecular structure, vibrational modes, and electronic transitions, often aiding in the analysis of experimental results.

Theoretical vibrational spectra for this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). core.ac.uk These calculations, performed on the optimized ground-state geometry of the molecule, yield harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. nih.gov

However, calculated harmonic frequencies are often higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. core.ac.uk To improve accuracy, the computed frequencies are typically scaled using empirical scale factors. A normal coordinate analysis based on the potential energy distribution (PED) is then performed to provide a detailed assignment of the vibrational modes, describing the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated frequency. nih.gov This allows for a definitive assignment of the peaks observed in experimental FT-IR and FT-Raman spectra. core.ac.uk

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table presents hypothetical data for illustrative purposes. Frequencies are scaled.

| Mode | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| ν(N-H) sym | 3450 | N-H symmetric stretch |

| ν(N-H) asym | 3350 | N-H asymmetric stretch |

| ν(C-H) | 3080 | Aromatic C-H stretch |

| ν(C=O) | 1685 | Carbonyl C=O stretch |

| δ(NH2) | 1620 | NH2 scissoring |

| ν(C-C) | 1580 | Aromatic C-C stretch |

| ν(C-F) | 1250 | C-F stretch |

| ν(C-N) | 1150 | C-N stretch |

| ν(C-Br) | 650 | C-Br stretch |

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.magaussian.com This calculation is typically performed using DFT (e.g., B3LYP functional) on a previously optimized geometry. researchgate.net

The GIAO method calculates the absolute magnetic shielding for each nucleus. To obtain the chemical shifts (δ), these absolute values (σ) are referenced against the calculated shielding of a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. researchgate.net The calculated shifts can then be compared with experimental data to confirm the molecular structure. researchgate.net For ¹⁹F NMR, which has a very wide chemical shift range, theoretical calculations are particularly useful for assigning signals in complex fluorinated molecules. faccts.de

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound using GIAO This table presents hypothetical data for illustrative purposes, referenced against TMS.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | H4 | 7.85 |

| ¹H | H6 | 7.60 |

| ¹H | -NH₂ | 7.50 (broad) |

| ¹³C | C=O | 166.5 |

| ¹³C | C2/C3 (-F) | 150.0 (d, JCF) |

| ¹³C | C1 | 135.2 |

| ¹³C | C4/C6 | 128.8 / 125.4 |

| ¹³C | C5 (-Br) | 118.0 |

| ¹⁹F | F at C2 | -130.4 |

| ¹⁹F | F at C3 | -138.7 |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules, which allows for the simulation of UV-Vis absorption spectra. faccts.demdpi.com The calculation provides information about vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (ƒ), which relate to the intensity of the absorption bands. researchgate.net

These calculations are typically performed on the ground-state optimized geometry. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that correlate well with experimental spectra. mdpi.com Analysis of the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. nih.gov

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes.

| Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |

|---|---|---|---|

| 4.55 | 272 | 0.150 | HOMO → LUMO (π→π) |

| 5.10 | 243 | 0.085 | HOMO-1 → LUMO (π→π) |

| 5.62 | 221 | 0.210 | HOMO → LUMO+1 (π→π*) |

Investigations into Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant Non-linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a way to predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.com A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net

These properties are computed using DFT, often with long-range corrected functionals like CAM-B3LYP or ωB97XD, which are known to provide more reliable results for NLO properties. mdpi.com The calculations are sensitive to the molecular geometry and electronic structure. Molecules with strong intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit higher β values. For this compound, the interplay between the electron-withdrawing halogen and carbonyl groups and the electron-donating amine group attached to the aromatic ring could lead to interesting NLO properties.

Table 5: Illustrative Calculated NLO Properties for this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 a.u. |

| Total First Hyperpolarizability (βtot) | 6.5 x 10⁻³⁰ esu |

Theoretical Treatment of Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM) and Solvent Model Density (SMD))

Most chemical reactions and spectroscopic measurements are performed in solution, making the consideration of solvent effects crucial for accurate computational predictions. Implicit solvent models are an efficient way to account for the bulk electrostatic effects of a solvent without explicitly modeling individual solvent molecules.

The Polarizable Continuum Model (PCM) is one of the most widely used methods. gaussian.com In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. q-chem.com The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, affecting its energy, geometry, and properties. gaussian.com The Integral Equation Formalism variant (IEFPCM) is a common and robust implementation of this model. gaussian.com

The Solvent Model Density (SMD) is another popular implicit solvent model that is parameterized to reproduce solvation free energies for a wide range of solvents. researchgate.net Both PCM and SMD can be used in conjunction with geometry optimizations, frequency calculations, and simulations of spectroscopic properties (NMR, UV-Vis) to provide a more realistic comparison with experimental data obtained in solution. q-chem.comekb.eg

Chemical Reactivity and Transformation Studies of 5 Bromo 2,3 Difluorobenzamide

Electrophilic Aromatic Substitution Reactions of the Difluorobenzamide Moiety

Electrophilic aromatic substitution (EAS) on the 5-Bromo-2,3-difluorobenzamide ring is complex due to the presence of multiple substituents with competing directing effects. The outcome of such a reaction is governed by the combined electronic (resonance and inductive) and steric influences of the amide, bromo, and fluoro groups. msu.edu

Amide Group (-CONH₂): The amide group is generally considered an activating, ortho-, para-director due to the resonance donation of the nitrogen lone pair into the ring. However, this is partially offset by the electron-withdrawing inductive effect of the carbonyl group.

Fluorine Atoms (-F): Fluorine is an electronegative halogen, making it deactivating via a strong inductive effect. However, like other halogens, it possesses lone pairs that can be donated through resonance, making it an ortho-, para-director. libretexts.org

Bromine Atom (-Br): Bromine is also a deactivating, ortho-, para-director for the same reasons as fluorine, though its inductive effect is weaker and its resonance contribution is less effective due to poorer orbital overlap. pressbooks.pub

When considering the substitution pattern, the directing effects of all four groups must be analyzed in concert. The available positions for substitution are C4 and C6.

Attack at C6: This position is ortho to the amide group, ortho to one fluorine atom (at C2), and meta to the other fluorine (at C3) and the bromine (at C5). The ortho-directing effects of the amide and the C2-fluorine are reinforcing for this position.

Attack at C4: This position is para to the C2-fluorine, ortho to the bromine atom, and meta to the C3-fluorine and the amide group.

Nucleophilic Substitution Reactions Involving the Halogen Atoms (Bromine and Fluorine)

The aromatic ring of this compound is electron-deficient due to the inductive effects of the difluoro and amide substituents, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). chemistrysteps.com This provides a pathway to replace the halogen atoms. A key distinction exists between the reactivity of the bromine and fluorine atoms, which can be exploited for selective functionalization.

In a typical SₙAr mechanism, the reaction rate is often dependent on the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups. libretexts.org The rate-determining step is typically the initial attack of the nucleophile. youtube.com Because fluorine is the most electronegative halogen, it polarizes the C-F bond to the greatest extent, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com However, the stability of the leaving group is also a factor, where bromide is a better leaving group than fluoride (B91410).

The reactivity is highly dependent on the reaction conditions:

Classical SₙAr: For substitution to occur, the leaving group must typically be positioned ortho or para to a strong electron-withdrawing group to stabilize the negative charge in the Meisenheimer complex. libretexts.org In this molecule, all halogens are ortho, meta, or para to other electron-withdrawing groups. The C-F bonds at C2 and C3 are activated by the amide and the other halogens. The C-Br bond at C5 is activated by the fluorine atoms. Selective substitution can often be achieved by controlling reaction conditions. rsc.org

Metal-Catalyzed Substitution: In transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, the reactivity order is typically inverted. The C-Br bond is significantly more reactive than the C-F bond towards oxidative addition to a low-valent metal center. This difference allows for highly selective reactions at the C5 position while leaving the C-F bonds intact.

The following table summarizes the differential reactivity of the halogen atoms.

| Reaction Type | More Reactive Site | Less Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution (SₙAr) | C-F | C-Br | The high electronegativity of fluorine makes the attached carbon more electrophilic, favoring the initial nucleophilic attack which is often the rate-determining step. youtube.com |

| Metal-Catalyzed Cross-Coupling | C-Br | C-F | The C-Br bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the much stronger C-F bond. |

Reactivity and Functional Group Interconversions at the Amide Moiety

The primary amide group is a key functional handle that can undergo a variety of chemical transformations.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. The reaction involves the nucleophilic acyl substitution of the -NH₂ group with a hydroxyl group. For electron-poor benzamides, such as the title compound, these reactions can be facilitated. An alternative method for the hydrolysis of similar difluorobenzonitriles to amides utilizes near-critical water at high temperatures (200-350°C), suggesting that under harsh enough conditions, the amide could be further hydrolyzed to the carboxylic acid. google.com

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl), Heat | 5-Bromo-2,3-difluorobenzoic acid |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH or KOH), Heat | 5-Bromo-2,3-difluorobenzoate salt |

Primary amides can be reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively converting the carbonyl group into a methylene (B1212753) group (-CH₂-). masterorganicchemistry.com It is important to note that LiAlH₄ can also reduce aryl halides, with reactivity following the order I > Br > Cl > F. masterorganicchemistry.com Therefore, reduction of this compound with LiAlH₄ could potentially lead to the reduction of both the amide and the C-Br bond, requiring careful control of reaction conditions to achieve selectivity.

Oxidation of the amide group of this compound is not a common or synthetically useful transformation under standard laboratory conditions.

| Transformation | Reagents and Conditions | Expected Product |

| Amide Reduction | 1. LiAlH₄, THF or Et₂O; 2. H₂O workup | (5-Bromo-2,3-difluorophenyl)methanamine |

Metal-Catalyzed Coupling Reactions for Directed Functionalization

The presence of a bromine atom makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. nrochemistry.com This reaction is highly efficient for aryl bromides. Due to the significantly lower reactivity of C-F bonds under these conditions, the Suzuki reaction occurs with high selectivity at the C-Br bond of this compound. mdpi.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by a base. libretexts.org

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

A wide variety of aryl-, heteroaryl-, and vinyl-boronic acids can be used, allowing for the introduction of diverse substituents at the C5 position. The table below outlines typical conditions for this transformation.

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling partner |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the reaction cycle |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes the catalyst and promotes reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants |

This selective functionalization highlights the utility of this compound as a scaffold for building more complex molecular architectures.

Other Palladium-Catalyzed Transformations (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom serves as a reactive handle for these transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be extrapolated to this substrate.

The reaction mechanism initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl benzamide (B126) and regenerates the palladium(0) catalyst. The choice of ligand is critical and often dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.

A representative, albeit generalized, scheme for the Buchwald-Hartwig amination of this compound is presented below. The specific amine, catalyst, ligand, base, solvent, and reaction conditions would need to be optimized for each specific transformation.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | Primary or Secondary Amine |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig type phosphine ligands (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to the palladium(0) catalyst is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated product and regenerates the palladium(0) catalyst.

While specific examples of Sonogashira coupling with this compound are not prevalent in the surveyed literature, the general applicability of this reaction to aryl bromides suggests its feasibility. The reaction conditions, including the choice of palladium and copper catalysts, ligand, base, and solvent, would be crucial for achieving high yields and selectivity.

Table 2: Representative Reaction Conditions for Sonogashira Coupling of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkyne | Terminal Alkyne |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations of this compound

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of this compound, regioselectivity would be a key consideration if the molecule possessed multiple potential reaction sites. However, with a single bromine atom, palladium-catalyzed cross-coupling reactions are expected to occur exclusively at the carbon-bromine bond.

If the molecule were further substituted with other leaving groups, the regioselectivity of the palladium-catalyzed reaction would depend on the relative reactivity of the carbon-halogen or carbon-pseudohalogen bonds. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-OTf > C-Cl. Therefore, in a polyhalogenated system, the reaction would be expected to occur preferentially at the most reactive site. For this compound, the C-Br bond is the most susceptible to oxidative addition in typical palladium-catalyzed cross-coupling reactions.

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. For reactions involving this compound, stereoselectivity would become a significant factor if the transformations introduce a new chiral center or if the coupling partners themselves are chiral.

For instance, in a Buchwald-Hartwig amination with a chiral amine, the resulting product could potentially exist as a mixture of diastereomers if a new stereocenter is formed. The degree of stereoselectivity would depend on the nature of the catalyst, ligand, and reaction conditions. Similarly, in Sonogashira coupling, if the alkyne substrate contains a stereocenter, the stereochemical integrity of that center would need to be considered.

As of the current literature survey, specific studies focusing on the stereoselective transformations of this compound are not widely reported. However, the principles of asymmetric catalysis could certainly be applied to reactions involving this substrate to achieve enantiomerically enriched products. This would typically involve the use of chiral phosphine ligands in conjunction with the palladium catalyst.

Role of 5 Bromo 2,3 Difluorobenzamide As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

5-Bromo-2,3-difluorobenzamide serves as a key starting material in multi-step synthetic pathways aimed at producing intricate molecular structures. Its utility is prominently demonstrated in the synthesis of highly substituted aromatic and heterocyclic systems. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon-based substituents. Simultaneously, the difluorobenzamide core provides a stable and conformationally defined anchor for building molecular complexity.

A notable example is its use in the synthesis of complex therapeutic agents. In patent literature, this compound is a documented reactant in the preparation of novel compounds for the treatment of HIV. google.com Specifically, it is used in a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds, to construct a larger, multi-ring system that is central to the final drug candidate's structure. google.com This demonstrates the compound's role as a non-interchangeable component where its specific substitution pattern is essential for the successful synthesis of the target molecule.

The synthesis of this compound itself is a critical first step, often starting from 2,3-difluorobenzoic acid. The process involves a regioselective bromination followed by conversion of the carboxylic acid to a primary amide, highlighting the deliberate and strategic creation of this intermediate for subsequent synthetic operations. hawaii.edu

Building Block in the Development of Diverse Pharmaceutical Intermediates and Scaffolds